2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, an imidazole moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Attachment of the imidazole to the phenyl ring: This step involves a nucleophilic substitution reaction where the imidazole is introduced to a halogenated phenyl compound.
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: The cyano group is typically introduced via a nucleophilic substitution reaction using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Cyanide salts (e.g., NaCN) for nucleophilic substitution, halogenated compounds for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[4-(1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide: Lacks the methyl group on the imidazole ring.
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-3-carboxamide: The cyano group is attached to the 3-position of the pyridine ring instead of the 4-position.
Uniqueness
2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide is unique due to the presence of both the cyano and imidazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyano-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-23-9-8-21-17(23)16(24)12-2-4-14(5-3-12)22-18(25)13-6-7-20-15(10-13)11-19/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBHAPKDUIKZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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